QO Iir

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

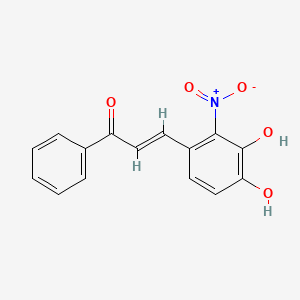

QO Iir, also known as this compound, is a useful research compound. Its molecular formula is C15H11NO5 and its molecular weight is 285.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

The compound QO Iir, identified as [2-(3,4-dihydroxy-2-nitrophenyl)vinyl]phenyl ketone, has shown significant promise in various scientific research applications, particularly in pharmacology and biomedical fields. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Catechol-O-Methyltransferase Inhibition

This compound has been studied extensively for its role as a potent inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. Research indicates that this compound exhibits a high level of selectivity and potency, with an IC50 value significantly lower than that of traditional COMT inhibitors.

Key Findings:

- Potency: this compound demonstrated an IC50 of approximately 3-6 nM, making it over 1000 times more effective than the known COMT inhibitor U0521, which has an IC50 of 6000 nM .

- Mechanism: The compound acts peripherally, influencing striatal amine levels in a dose-dependent manner. It effectively increases dopamine and dihydroxyphenylacetic acid levels while reducing 3-methyl-DOPA levels .

Therapeutic Potential in Parkinson’s Disease

The efficacy of this compound in enhancing the effects of L-DOPA therapy for Parkinson's disease has been documented. In preclinical studies, it was shown to significantly potentiate the reversal of reserpine-induced akinesia when co-administered with L-DOPA/carbidopa.

Case Study:

- In a study involving reserpinized rats, this compound was administered at doses ranging from 7.5 to 60 mg/kg, resulting in notable improvements in locomotor activity compared to controls .

Signal Processing in Biomedical Engineering

This compound's structural properties have also led to its exploration in biomedical signal processing, particularly in the development of digital filters for electrocardiogram (ECG) denoising.

Research Insights:

- Digital Filters: The implementation of Infinite Impulse Response (IIR) digital filters using this compound has been proposed to enhance noise removal capabilities in ECG signals . The filters showed improved performance metrics such as operational speed and resource utilization on FPGA platforms.

Cosmetic Formulations

Emerging research suggests potential applications of this compound in cosmetic formulations due to its chemical properties that may enhance product stability and efficacy.

Formulation Attributes:

- Polymeric Applications: The compound can be integrated into formulations as a film former or stabilizer, contributing to improved skin feel and product performance .

Table 1: Comparative Potency of COMT Inhibitors

| Compound | IC50 (nM) | Selectivity Factor |

|---|---|---|

| This compound | 3-6 | >1000 |

| U0521 | 6000 | Baseline |

| Nitecapone | Variable | Moderate |

Table 2: Efficacy of this compound in Preclinical Studies

| Study Type | Dose (mg/kg) | Effect Observed |

|---|---|---|

| Reserpine-induced Rats | 7.5 - 60 | Enhanced locomotor activity |

| L-DOPA Co-administration | 30 | Potentiated reversal of akinesia |

Propiedades

Fórmula molecular |

C15H11NO5 |

|---|---|

Peso molecular |

285.25 g/mol |

Nombre IUPAC |

(E)-3-(3,4-dihydroxy-2-nitrophenyl)-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C15H11NO5/c17-12(10-4-2-1-3-5-10)8-6-11-7-9-13(18)15(19)14(11)16(20)21/h1-9,18-19H/b8-6+ |

Clave InChI |

ZHJFFWMZNRKJMW-SOFGYWHQSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)O)O)[N+](=O)[O-] |

SMILES canónico |

C1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)O)O)[N+](=O)[O-] |

Sinónimos |

(2-(3,4-dihydroxy-2-nitrophenyl)vinyl)phenyl ketone 234-DNVPK QO IIR |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.